4-Bromo-2-furaldehyde

Overview

Description

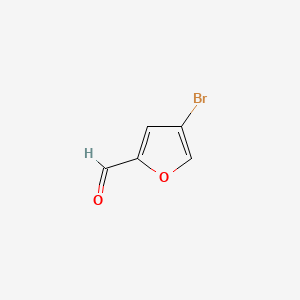

4-Bromo-2-furaldehyde: is an organic compound with the molecular formula C5H3BrO2 . It is a halogenated derivative of furaldehyde, characterized by the presence of a bromine atom at the fourth position of the furan ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and functional groups.

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-furaldehyde are the G-protein coupled receptors, specifically CXCR2 and CXCR1 . These receptors play a crucial role in the immune response, particularly in the chemotaxis of leukocytes .

Mode of Action

This compound interacts with its targets, CXCR2 and CXCR1, by inhibiting the binding of Interleukin-8 (IL-8) to these receptors . This results in a decrease in the chemotactic response and potentially reduces inflammation .

Biochemical Pathways

The inhibition of IL-8 binding to CXCR2 and CXCR1 by this compound affects the chemokine signaling pathway . This can lead to downstream effects such as reduced leukocyte migration and potentially decreased inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of leukocyte chemotaxis due to the inhibition of IL-8 binding to CXCR2 and CXCR1 . This could potentially lead to a decrease in inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the physiological state of the individual and the presence of other substances that might interact with the compound.

Biochemical Analysis

Biochemical Properties

It is known to be a building block for the synthesis of furanyl cyclobutenediones . These compounds are known to interact with G-protein coupled receptors, which are a large family of proteins that play a crucial role in cellular signaling .

Cellular Effects

Given its role in the synthesis of furanyl cyclobutenediones, it may indirectly influence various cellular processes through its effects on G-protein coupled receptors .

Molecular Mechanism

It is known to be involved in the synthesis of furanyl cyclobutenediones . These compounds can interact with G-protein coupled receptors, potentially influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with a melting point of 54-58 °C .

Metabolic Pathways

Given its role in the synthesis of furanyl cyclobutenediones, it may be involved in metabolic pathways related to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Furaldehyde: One common method for preparing 4-Bromo-2-furaldehyde involves the bromination of furaldehyde. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid.

Industrial Production Methods: Industrially, this compound can be produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Bromo-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or other reduced products.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

Oxidation: 4-Bromo-2-furoic acid

Reduction: 4-Bromo-2-furylmethanol

Substitution: Various substituted furan derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 4-Bromo-2-furaldehyde is used as a building block for the synthesis of more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological systems. It serves as a model compound for understanding the behavior of halogenated furans in biological environments .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

- 4-Bromo-2-furoic acid

- 5-Bromo-2-furaldehyde

- 3-Bromo-2-formylfuran

Uniqueness: 4-Bromo-2-furaldehyde is unique due to its specific substitution pattern on the furan ring. The presence of the bromine atom at the fourth position and the aldehyde group at the second position confer distinct reactivity and properties compared to other brominated furan derivatives .

Biological Activity

4-Bromo-2-furaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, a derivative of furaldehyde, features a bromine atom at the 4-position relative to the aldehyde group on the furan ring. This substitution can significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves the interaction with microbial cell membranes or specific enzymatic pathways, leading to cell death or growth inhibition.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to alter gene expression profiles in cancer cells is an area of ongoing research.

Anti-inflammatory Activity

There is also evidence supporting the anti-inflammatory effects of this compound. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The specific pathways involved in this activity are still being elucidated.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This reactivity can lead to modifications that alter protein functions or nucleic acid integrity, impacting various biological processes.

Case Studies and Experimental Data

-

Antimicrobial Study : A study conducted on the antimicrobial effects of this compound showed a significant reduction in bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains, indicating effective antibacterial properties.

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Candida albicans 64 - Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis indicated a higher percentage of cells in the late apoptotic stage after treatment.

- Anti-inflammatory Assessment : In a model of inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name |

4-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGBBKQOSUHKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373692 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-76-6 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 4-bromo substitution in 2-furaldehyde derivatives for antibacterial activity?

A1: Research suggests that the position of the bromine atom on the furan ring significantly influences the antibacterial activity of 5-nitrofuran azomethine derivatives. The study found that compounds with a bromine atom at the 4-position generally exhibit higher antibacterial activity compared to their 3-bromo counterparts and the parent compounds without bromine substitution []. This highlights the importance of the 4-bromo substitution in enhancing the potency of these compounds against bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.